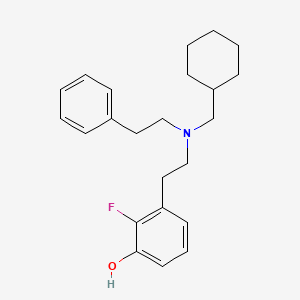

3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol

Description

3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol is a synthetic organic compound characterized by a 2-fluorophenol core substituted at the 3-position with an ethyl chain bearing a secondary amine group. This amine is further modified with a cyclohexylmethyl group (a lipophilic, aliphatic substituent) and a phenethyl group (an aromatic moiety). The cyclohexylmethyl group contributes to increased lipophilicity, which may improve membrane permeability, while the phenethyl group could facilitate aromatic interactions with biological targets.

Properties

Molecular Formula |

C23H30FNO |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

3-[2-[cyclohexylmethyl(2-phenylethyl)amino]ethyl]-2-fluorophenol |

InChI |

InChI=1S/C23H30FNO/c24-23-21(12-7-13-22(23)26)15-17-25(18-20-10-5-2-6-11-20)16-14-19-8-3-1-4-9-19/h1,3-4,7-9,12-13,20,26H,2,5-6,10-11,14-18H2 |

InChI Key |

LBDDYBSEDHTIDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN(CCC2=CC=CC=C2)CCC3=C(C(=CC=C3)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

Reductive Amination: This step involves the formation of the amine group by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.

Cyclization Reactions: These reactions are used to form the cyclohexylmethyl group, often involving the use of cyclohexanone and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a ligand for certain receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol can be contextualized by comparing it to analogs with variations in substituents, aromatic systems, or halogenation patterns. Below is a detailed analysis supported by data from diverse sources:

Substituent Effects on Amine Moieties

- Compound 0O1 (6-amino-4-{2-[(cyclopentylmethyl)amino]ethyl}-2-[(2-phenylethyl)amino]-imidazoquinazolinone): This compound features a cyclopentylmethyl group instead of cyclohexylmethyl.

Halogenation Patterns and Aromatic Systems

- 2-Fluorophenol (CAS 367-12-4): The parent fluorophenol lacks the extended amine-ethyl substituents of the target compound. Its simpler structure results in higher water solubility but diminished pharmacological activity due to the absence of targeting moieties .

- However, steric hindrance from multiple fluorines may reduce accessibility to active sites .

Cyclohexylmethyl-Containing Analogs

- Cyclohexylmethyl Methylphosphonofluoridate (CAS 959019-47-7): This compound shares the cyclohexylmethyl group but replaces the phenol-ethylamine system with a phosphonofluoridate ester. The phosphonofluoridate group increases reactivity (e.g., acetylcholinesterase inhibition) but reduces oral bioavailability due to hydrolysis susceptibility .

- CGP-54626A (): A cyclohexylmethyl-phosphinic acid derivative with dichlorophenyl and hydroxypropyl groups. The dichlorophenyl moiety enhances halogen bonding compared to the target’s fluorophenol, while the phosphinic acid group introduces ionizable character, altering pH-dependent solubility .

Table 1. Structural and Functional Comparison

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The cyclohexylmethyl group in the target compound increases logP compared to analogs with shorter alkyl chains (e.g., methyl or ethyl). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Metabolic Stability: The fluorine atom in 2-fluorophenol slows oxidative metabolism compared to non-halogenated phenols, as seen in ’s hydroxy-substituted antitumor compounds, which undergo rapid glucuronidation .

Biological Activity

Chemical Structure and Properties

The molecular formula for 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol is , with a molecular weight of approximately 391.9 g/mol. The structure features a fluorophenol moiety, which is significant in influencing its biological activity due to the presence of the fluorine atom that can enhance lipophilicity and alter receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H31ClFNO |

| Molecular Weight | 391.9 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of this compound can be attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may exhibit properties similar to those of known psychoactive compounds, potentially affecting serotonin and dopamine pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol. For instance, fluorinated benzothiazoles have shown significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell growth through mechanisms involving cytochrome P450 metabolism and DNA adduct formation .

Case Study: Antiproliferative Effects

A study examining the effects of structurally similar fluorinated compounds reported IC50 values against human cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol | MCF-7 (Breast Cancer) | TBD |

| Fluorinated Benzothiazole | HeLa (Cervical Cancer) | 1.4 |

| Fluorinated Benzothiazole | BxPC-3 (Pancreatic Cancer) | 0.5 |

Note: TBD indicates that specific data for the compound is currently unavailable.

Neuropharmacological Studies

In addition to anticancer activity, compounds similar to 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol have been investigated for their neuropharmacological effects. These studies focus on their potential as anxiolytics or antidepressants, leveraging their ability to modulate neurotransmitter systems.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

- Antiproliferative Effects : Related compounds have demonstrated significant cytotoxicity against various cancer cell lines.

- Neurotransmitter Modulation : Evidence suggests potential interactions with serotonin and dopamine receptors, which could lead to therapeutic effects in mood disorders.

- Selectivity Index : Compounds exhibiting high selectivity indices (SI > 3) are considered promising candidates for medical applications due to reduced toxicity towards normal cells compared to cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.